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Compound of Interest

Compound Name: 5-(thiophen-3-yl)pyridin-3-amine

Cat. No.: B1467672

Disclaimer: Information regarding the specific chemical entity, 5-(thiophen-3-yl)pyridin-3-
amine, including its CAS number and detailed experimental data, is not readily available in
public chemical databases. This guide therefore focuses on the closely related isomer, 5-
(thiophen-3-yl)pyridin-2-amine, for which data is accessible. The methodologies and potential
biological activities discussed herein are based on this available analog and related chemical
structures.

Chemical Identification and Properties

The compound of focus for this technical guide is 5-(thiophen-3-yl)pyridin-2-amine. Its IUPAC
name is consistent with its structural representation, and it is identified by the CAS number
892282-90-5.[1][2]

Chemical Structure
IUPAC Name: 5-(thiophen-3-yl)pyridin-2-amine
CAS Number: 892282-90-5[1][2]

Molecular Formula: CoHsN2S

Molecular Weight: 176.24 g/mol

Physicochemical Properties
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A summary of the key physicochemical properties for 5-(thiophen-3-yl)pyridin-2-amine is
presented in Table 1. This data is compiled from various chemical suppliers and databases.

Property Value Source
Molecular Weight 176.24 g/mol CymitQuimica
Purity =298% ChemScene
Storage 4°C, protect from light ChemScene

Table 1: Physicochemical properties of 5-(thiophen-3-yl)pyridin-2-amine.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-(thiophen-3-yl)pyridin-2-
amine is not extensively published, a representative Suzuki coupling reaction, a common
method for forming carbon-carbon bonds between aromatic rings, is proposed here. This
protocol is based on general methods for the synthesis of similar biaryl compounds.

Representative Synthesis Protocol: Suzuki Coupling

Objective: To synthesize 5-(thiophen-3-yl)pyridin-2-amine from 5-bromopyridin-2-amine and
thiophen-3-ylboronic acid.

Materials:

5-bromopyridin-2-amine

e Thiophen-3-ylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)
o Triphenylphosphine (PPhs)

e Sodium carbonate (Naz2COs)

e 1,4-Dioxane
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Water (degassed)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography
Procedure:

o To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-2-
amine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(ll)
acetate (0.02 eq), and triphenylphosphine (0.08 eq).

e Add a 3:1 mixture of 1,4-dioxane and degassed water.

o Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by
thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.
» Dilute the mixture with ethyl acetate and wash with water and then brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by silica gel column chromatography using a suitable eluent system
(e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 5-(thiophen-3-
yl)pyridin-2-amine.

o Characterize the final product by H NMR, 13C NMR, and mass spectrometry to confirm its
identity and purity.

Potential Biological Activity and Signhaling Pathways
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Direct biological data for 5-(thiophen-3-yl)pyridin-2-amine is limited. However, the broader class
of thiophene and pyridine-containing compounds has been investigated for various therapeutic
applications, including as inhibitors of key signaling pathways in cancer and inflammatory
diseases.[3][4][5][6] One such critical pathway is the Transforming Growth Factor-B-Activated
Kinase 1 (TAK1) signaling pathway.

The TAK1 Signaling Pathway

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and
plays a crucial role in mediating inflammatory and stress responses.[3] It is a key signaling
node for proinflammatory cytokines like TNFa and TGF-B.[5][7] Activation of TAK1 leads to the
downstream activation of the NF-kB and JNK/p38 MAPK pathways, which are involved in
inflammation, immune responses, cell survival, and apoptosis.[3][7]

Given its central role in these processes, TAK1 has emerged as a significant therapeutic target
for a range of conditions, including cancer and fibrotic diseases.[4][5] Small molecule inhibitors
of TAK1 have shown promise in preclinical studies by down-regulating cancer growth and
preventing organ fibrosis.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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